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Compound of Interest

Compound Name: Tasosartan

Cat. No.: B1682932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tasosartan is a potent and selective, nonpeptide angiotensin II type 1 (AT1) receptor

antagonist, investigated for its efficacy in the treatment of hypertension.[1] This technical guide

provides a comprehensive overview of the chemical structure and a detailed synthetic route to

Tasosartan. The synthesis is presented with experimental protocols for key reactions, and all

available quantitative data is summarized. Additionally, the guide includes a visualization of the

synthetic workflow and the associated biological signaling pathway, designed to meet the

needs of researchers and professionals in drug development.

Chemical Structure and Properties
Tasosartan is a complex heterocyclic molecule featuring a biphenyltetrazole moiety linked to a

dihydropyrido[2,3-d]pyrimidin-7-one core.

IUPAC Name: 2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-

dihydropyrido[2,3-d]pyrimidin-7-one

Chemical Formula: C₂₃H₂₁N₇O

Molecular Weight: 411.46 g/mol [1]
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Property Value Source

Molecular Formula C₂₃H₂₁N₇O PubChem

Molecular Weight 411.46 g/mol PubChem[1]

Physical Description Solid PubChem

Solubility 3.25e-02 g/L PubChem

Synthesis of Tasosartan
The synthesis of Tasosartan can be accomplished through a multi-step process. A key strategy

involves the construction of the core heterocyclic system followed by the introduction of the

biphenyltetrazole side chain via a Suzuki coupling reaction. The overall synthetic workflow is

depicted below.

Step 1: Alkylation

Step 2: Suzuki Coupling Step 3: Deprotection

2,4-dimethyl-5,6-dihydropyrido
[2,3-d]pyrimidin-7-one

8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydro
pyrido[2,3-d]pyrimidin-7-one

Alkylation

Protected Tasosartan Intermediate2-[N-(trityl)-tetrazole]
phenylboronic acid Tasosartan

Deprotection

Click to download full resolution via product page

Caption: Synthetic workflow for Tasosartan.

Experimental Protocols
Step 1: Synthesis of 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one

This initial step involves the alkylation of the dihydropyrido[2,3-d]pyrimidin-7-one core.
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Reactants:

2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one

1-bromo-4-(bromomethyl)benzene

Base (e.g., Potassium Carbonate)

Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

To a solution of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one in DMF, add

potassium carbonate.

Add 1-bromo-4-(bromomethyl)benzene to the mixture.

Stir the reaction mixture at room temperature until the starting material is consumed

(monitoring by TLC or LC-MS).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 8-(4'-

bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one.

Step 2: Suzuki Coupling to form the Protected Tasosartan Intermediate

This key step forms the biphenyl linkage through a palladium-catalyzed Suzuki coupling

reaction.

Reactants:

8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one
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2-[N-(trityl)-tetrazole]phenylboronic acid

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

Base (e.g., Sodium Carbonate)

Solvent system (e.g., Toluene, Ethanol, and Water)

Procedure:

To a degassed mixture of toluene, ethanol, and water, add 8-(4'-bromobenzyl)-2,4-

dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one, 2-[N-(trityl)-tetrazole]phenylboronic acid,

and sodium carbonate.

Add the palladium catalyst to the mixture.

Heat the reaction mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon)

until the reaction is complete.

Cool the reaction mixture to room temperature and dilute with water.

Extract the product with an organic solvent, wash the combined organic layers, dry, and

concentrate.

The crude product, the N-trityl protected Tasosartan, can be purified by chromatography.

Step 3: Deprotection to Yield Tasosartan

The final step involves the removal of the trityl protecting group from the tetrazole ring.

Reactants:

Protected Tasosartan Intermediate

Acid (e.g., Hydrochloric Acid or Trifluoroacetic Acid)

Solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:
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Dissolve the protected Tasosartan intermediate in the chosen solvent.

Add the acid and stir the mixture at room temperature.

Monitor the reaction for the removal of the trityl group.

Once the reaction is complete, neutralize the mixture with a base (e.g., sodium

bicarbonate solution).

Extract the product, wash the organic layer, dry, and concentrate to yield Tasosartan.

Further purification can be achieved by recrystallization.

Mechanism of Action and Signaling Pathway
Tasosartan functions as a selective antagonist of the angiotensin II receptor type 1 (AT1).

Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, which is a G-

protein coupled receptor (GPCR). This binding activates the Gq/11 protein, initiating a

downstream signaling cascade. Tasosartan competitively blocks the binding of angiotensin II

to the AT1 receptor, thereby inhibiting this signaling pathway and leading to vasodilation and a

reduction in blood pressure.[1]

The signaling pathway initiated by angiotensin II binding to the AT1 receptor is outlined below.
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Caption: Angiotensin II Receptor Type 1 (AT1R) Signaling Pathway and its inhibition by

Tasosartan.

Upon activation by angiotensin II, the AT1 receptor activates the Gq/11 protein, which in turn

stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3]

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular

calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C
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(PKC). These events culminate in various cellular responses, including smooth muscle

contraction, leading to vasoconstriction. Tasosartan, by blocking the initial binding of

angiotensin II, prevents this entire cascade.

Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and

mechanism of action of Tasosartan. The synthetic route, centered around a key Suzuki

coupling reaction, offers a viable pathway for the laboratory-scale preparation of this potent AT1

receptor antagonist. The provided experimental outlines and the signaling pathway diagram

serve as valuable resources for researchers in the fields of medicinal chemistry and

pharmacology. Further research into optimizing the synthetic yields and exploring the full

therapeutic potential of Tasosartan and its analogs is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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